Superior Substrate Activity for 2-Alkyl-3-Oxoalkanoate Reductase Compared to Shorter Chain Analogs
Methyl 2-decyl-3-hydroxytetradecanoate (in its acid form) demonstrates a 5-fold higher relative substrate activity for the enzyme 2-alkyl-3-oxoalkanoate reductase (EC 1.1.1.412) compared to its C6-decyl analog, syn-2-hexyl-3-hydroxydecanoic acid . This establishes the target compound as the preferred substrate for this key enzyme in olefin biosynthesis pathways [1].
| Evidence Dimension | Relative substrate activity for 2-alkyl-3-oxoalkanoate reductase |
|---|---|
| Target Compound Data | 100% activity (defined as the reference standard) |
| Comparator Or Baseline | syn-2-hexyl-3-hydroxydecanoic acid: 20% activity |
| Quantified Difference | 5-fold higher activity for the target compound |
| Conditions | In vitro enzyme assay using 2-alkyl-3-oxoalkanoate reductase (EC 1.1.1.412) from Stenotrophomonas maltophilia, measured as % activity relative to syn-2-decyl-3-hydroxytetradecanoic acid. |
Why This Matters
This quantitative difference confirms that the specific C10 alkyl chain at the 2-position is not interchangeable with shorter chains for this biocatalytic application, making it essential for researchers studying olefin biosynthesis or employing this enzyme.
- [1] Enzyme Information Database. (n.d.). EC 1.1.1.412 - 2-alkyl-3-oxoalkanoate reductase. View Source
